

A Technical Guide to the Nickel-Yttrium Binary Phase Diagram

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The nickel-yttrium (Ni-Y) binary system is of significant interest in materials science due to the formation of a variety of intermetallic compounds that exhibit unique magnetic and structural properties. While seemingly distant from pharmaceutical sciences, the fundamental principles of phase equilibria and solid-state chemistry that govern this metallic system share common ground with the study of multi-component drug formulations, polymorphism, and solid-state stability of active pharmaceutical ingredients (APIs). Understanding the interactions between nickel and yttrium at different temperatures and compositions provides a framework for predicting material properties and designing novel alloys, a thought process analogous to designing stable and effective drug delivery systems. This technical guide provides an in-depth overview of the Ni-Y phase diagram, summarizing key quantitative data, outlining experimental methodologies for its determination, and visualizing the phase relationships.

Data Presentation: Invariant Reactions and Crystallographic Data

The Ni-Y system is characterized by the presence of nine intermetallic compounds and three eutectic reactions. The phase equilibria are dominated by a series of peritectic and congruent melting points. The key quantitative data for the invariant reactions and the crystallographic properties of the identified phases are summarized in the tables below. This information is



primarily based on the comprehensive work of Beaudry and Daane (1960), which remains a foundational reference for this system.[1]

Table 1: Invariant Reactions in the Nickel-Yttrium

System

Reaction Type	Temperature (°C)	Composition (at.%	Reaction	
Eutectic	885	13.5	L ↔ (α-Y) + Y₃Ni	
Peritectic	955	~25	L + Y₃Ni ↔ Y₃Ni₂	
Peritectic	1010	~40	L + Y₃Ni₂ ↔ YNi	
Congruent Melting	1065	50	YNi ↔ L	
Eutectic	1030	58	L ↔ YNi + YNi₂	
Peritectic	1200	~66.7	L + YNi ↔ YNi2	
Peritectic	1280	~75	L + YNi₂ ↔ YNi₃	
Peritectic	1320	~77.8	L + YNi₃ ↔ Y2Ni7	
Peritectic	1350	~80	L + Y2Ni7 ↔ YNi4	
Congruent Melting	1480	83.3	YNis ↔ L	
Eutectic	1360	88	L ↔ YNi ₅ + Y ₂ Ni ₁₇	
Peritectic	1380	~89.5	L + YNi5 ↔ Y2Ni17	

Table 2: Crystallographic Data of Intermetallic Compounds in the Nickel-Yttrium System



Phase	Pearson Symbol	Crystal System	Space Group	a (Å)	b (Å)	c (Å)
Y₃Ni	-	Orthorhom bic	Pnma	8.16	10.22	6.88
Y3Ni2	-	-	-	-	-	-
YNi	oC8	Orthorhom bic	Cmcm	3.76	10.28	4.22
YNi ₂	cF24	Cubic	Fd-3m	7.21	7.21	7.21
ΥNi₃	hR30	Rhombohe dral	R-3m	5.06	5.06	24.57
Y2Nİ7	hP36	Hexagonal	P6₃/mmc	5.00	5.00	24.4
YNi ₄	-	-	-	-	-	-
YNi ₅	hP6	Hexagonal	P6/mmm	4.89	4.89	3.97
Y2Ni17	hP38	Hexagonal	P6₃/mmc	8.32	8.32	8.12

Data for phases with missing crystallographic information is not readily available in the cited literature.

Experimental Protocols

The determination of the nickel-yttrium phase diagram by Beaudry and Daane involved a combination of experimental techniques, which are standard practices in physical metallurgy and materials science for establishing phase equilibria.

Alloy Preparation

High-purity yttrium and nickel were used as starting materials. The alloys were prepared by arcmelting the constituent elements on a water-cooled copper hearth under an inert atmosphere of argon or helium. To ensure homogeneity, the alloy buttons were inverted and remelted several times. The final compositions of the alloys were verified by chemical analysis.

Thermal Analysis



Differential thermal analysis (DTA) was employed to determine the temperatures of phase transformations. In this technique, the sample and an inert reference material are heated or cooled under identical conditions. The temperature difference between the sample and the reference is monitored. Phase transitions, such as melting, solidification, and solid-state transformations, are accompanied by the evolution or absorption of heat, which results in a detectable temperature difference. The heating and cooling rates are typically kept low to approximate equilibrium conditions.

Metallography

Metallographic examination was used to identify the phases present at different compositions and temperatures. Alloy samples were heat-treated at various temperatures for extended periods to achieve equilibrium and then rapidly quenched to preserve the high-temperature microstructure. The quenched samples were then sectioned, polished, and etched to reveal the different phases and their morphologies. Microscopic examination, often using optical and scanning electron microscopy, allowed for the identification of single-phase regions, two-phase regions, and the characteristic microstructures of eutectic and peritectic reactions.

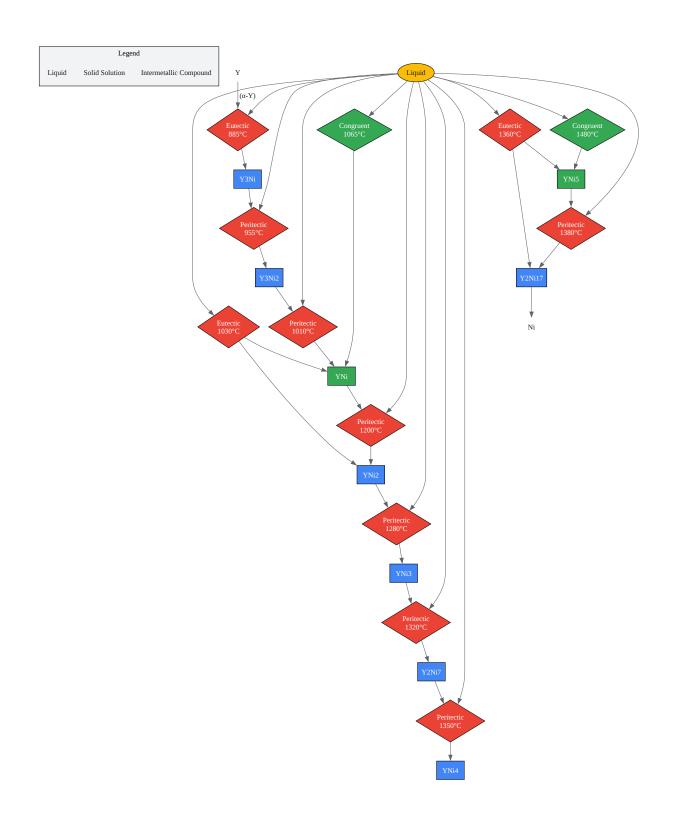
X-ray Diffraction (XRD)

X-ray diffraction was the primary method used to determine the crystal structures of the intermetallic compounds. Powdered samples of the alloys were irradiated with a monochromatic X-ray beam. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ) , is unique to the crystal structure of the material. By analyzing the positions and intensities of the diffraction peaks, the crystal system, space group, and lattice parameters of each phase can be determined.

Mandatory Visualization

The following diagram illustrates the key features of the Nickel-Yttrium phase diagram, including the intermetallic compounds and invariant reactions.





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Caption: A schematic representation of the key invariant reactions in the Ni-Y system.



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References

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